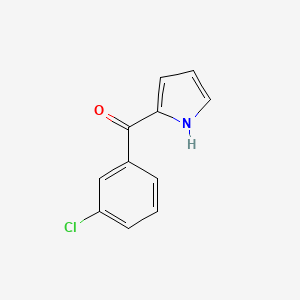

(3-Chlorophenyl)(1H-pyrrol-2-YL)methanone

Description

Structure

3D Structure

Properties

CAS No. |

7697-48-5 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11(14)10-5-2-6-13-10/h1-7,13H |

InChI Key |

JNQRGIQAGKVUOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone

Review of Conventional Pyrrole (B145914) Synthesis Routes Applicable to (3-Chlorophenyl)(1H-pyrrol-2-YL)methanone Precursors

The traditional methods for constructing the pyrrole ring are foundational in heterocyclic chemistry. While these methods may not directly yield the target compound, they are crucial for the synthesis of pyrrole precursors which can then be acylated to afford this compound.

Adaptations of Paal-Knorr Condensation for 1,4-Diketone Intermediates

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgwikipedia.org For the synthesis of a precursor to this compound, a suitable 1,4-diketone would be required, which upon cyclization with an ammonia source, would yield a 2-substituted pyrrole that can be subsequently acylated.

The synthesis of the requisite 1,4-diketone precursor can be achieved through various methods, such as the Stetter reaction or the coupling of an α-haloketone with a β-ketoester followed by decarboxylation. nih.govorganic-chemistry.org Once the 1,4-diketone is obtained, the Paal-Knorr cyclization is typically carried out under acidic or neutral conditions, with heating. rgmcet.edu.in A variety of ammonia sources can be employed, including ammonium (B1175870) acetate (B1210297) or ammonia itself.

Table 1: Reaction Parameters for Paal-Knorr Pyrrole Synthesis

| Parameter | Description |

| Reactants | 1,4-Diketone, Ammonia source (e.g., NH₃, NH₄OAc) |

| Solvent | Ethanol, Acetic Acid, or solvent-free |

| Catalyst | Typically acid-catalyzed (e.g., H₂SO₄, HCl) or proceeds thermally |

| Temperature | Varies, often requires heating |

| Key Intermediate | Hemiaminal followed by a dihydroxytetrahydropyrrole derivative |

The mechanism involves the initial formation of a hemiaminal by the attack of ammonia on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The challenge in this approach lies in the synthesis of the appropriately substituted 1,4-diketone precursor.

Knorr Pyrrole Synthesis Modifications for Substituted Pyrroles

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles. To apply this to a precursor for our target compound, one would need to carefully select the starting materials to yield a pyrrole that can be readily acylated at the 2-position.

The α-aminoketones are often generated in situ from the corresponding α-oximino ketones by reduction, for example, with zinc in acetic acid. wikipedia.org The subsequent condensation with the β-ketoester leads to the formation of the pyrrole ring. The regioselectivity of the final acylation step on the synthesized pyrrole would be a critical consideration.

Table 2: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

| Starting Materials | α-Amino-ketone, β-Ketoester (or related active methylene compound) |

| Key Reaction Steps | In situ generation of α-amino-ketone, condensation, cyclization |

| Catalysts/Reagents | Zinc, Acetic Acid for reduction; often acid or base for condensation |

| Product Scope | Highly substituted pyrroles, often with ester or ketone functionalities |

Modifications of the Knorr synthesis, such as the Fischer-Fink variant, can offer alternative pathways to differently substituted pyrroles by altering the connectivity of the starting materials. wordpress.com

Hantzsch Pyrrole Synthesis: Strategic Applications and Limitations

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org This method provides a versatile route to a variety of substituted pyrroles. For the synthesis of a precursor to this compound, the appropriate selection of the three components is crucial to obtain a pyrrole with a substitution pattern amenable to subsequent C2-acylation.

The reaction mechanism is believed to proceed through the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. wikipedia.org A limitation of this method can be the availability of the starting α-haloketones and potential side reactions. However, its multicomponent nature allows for significant structural diversity in the resulting pyrroles. researchgate.net

Considerations for Barton-Zard Reaction Pathways

The Barton-Zard reaction provides a route to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.org This reaction is particularly useful for synthesizing pyrroles with electron-withdrawing groups. To be applicable to the synthesis of a precursor for this compound, the resulting pyrrole would need to be functionalized in a way that allows for the introduction of the 3-chlorobenzoyl group.

The mechanism involves a Michael addition of the enolate of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group. wikipedia.org The scope of the reaction is broad, and various substituted nitroalkenes and isocyanoacetates can be used. allaboutchemistry.netsynarchive.com This could be a viable, albeit indirect, route to a suitable pyrrole precursor.

Potentialities of Buchwald-Hartwig Coupling in Pyrrole Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While it is not a primary method for constructing the pyrrole ring itself, it can be a key step in the synthesis of N-arylpyrroles. For the synthesis of the target N-unsubstituted pyrrole, this method is less directly applicable for the ring formation. However, it represents a significant modern tool in the synthesis of various nitrogen-containing heterocycles and could be conceptually applied in a multi-step synthesis of a complex pyrrole precursor. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. acsgcipr.orgyoutube.com

Advanced Catalytic and Modern Approaches for Selective Synthesis of this compound

Modern synthetic methods offer more direct routes to this compound, often through the direct acylation of the pyrrole ring. These methods generally provide higher selectivity and milder reaction conditions compared to some of the classical approaches.

A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with 3-chlorobenzoyl chloride. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the Lewis acid catalyst used. nih.gov Generally, acylation of pyrrole occurs preferentially at the 2-position due to the higher electron density at this position and the ability to stabilize the intermediate sigma complex.

Table 3: Catalysts and Conditions for Friedel-Crafts Acylation of Pyrrole

| Catalyst | Solvent | Temperature | Outcome |

| AlCl₃ | Dichloromethane, Nitrobenzene | 0 °C to room temp. | Often gives a mixture of 2- and 3-acylpyrroles, with the 2-isomer predominating. nih.gov |

| SnCl₄, TiCl₄ | Dichloromethane | Low temperatures | Can favor the 2-acyl product. |

| Organocatalysts | Chloroform (B151607) | Room temp. to 50 °C | Can offer milder conditions and different selectivities. nih.govacs.org |

| Metal Triflates | Acetonitrile | Varies | Can catalyze the reaction efficiently. researchgate.net |

A procedure analogous to the synthesis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone can be adapted. nih.gov This involves the formation of an amide-phosphoryl complex from N,N-dimethyl-3-chlorobenzamide and phosphorus oxychloride (a Vilsmeier-Haack type reagent), which then reacts with pyrrole. The subsequent hydrolysis yields the desired 2-aroylpyrrole.

Recent advances in C-H functionalization offer even more direct routes. Transition metal-catalyzed C-H acylation of pyrroles has emerged as a powerful tool. researchgate.net These methods avoid the need for pre-functionalized pyrroles and can offer high regioselectivity. For instance, palladium-catalyzed direct arylation of pyrroles with aryl chlorides has been reported, and similar catalytic systems could potentially be developed for direct acylation.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Metal-catalyzed reactions are a cornerstone in the synthesis of 2-aroylpyrroles. The classical approach involves the Friedel-Crafts acylation, which has been refined through the use of catalytic quantities of metal salts, moving away from less efficient stoichiometric methods.

The traditional Friedel-Crafts acylation of pyrrole requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride for electrophilic attack on the electron-rich pyrrole ring. acs.orgmdpi.com This method, while effective, suffers from drawbacks related to large amounts of catalyst waste and complex workup procedures. scispace.com

Modern approaches utilize highly efficient metal triflates as Lewis acid catalysts. For instance, Kobayashi and coworkers have demonstrated that yttrium triflate (Y(OTf)₃) can catalytically promote the acylation of N-(phenylsulfonyl)pyrrole with high regioselectivity for the desired 2-position. scispace.com The use of an N-protecting group like phenylsulfonyl or p-toluenesulfonyl is often employed to direct the acylation and prevent side reactions. acs.orgresearchgate.net The reaction typically proceeds by mixing the N-protected pyrrole with a catalytic amount of the metal triflate before the addition of the acyl chloride.

An alternative strategy involves the construction of the pyrrole ring from a precursor synthesized via a metal-catalyzed cross-coupling reaction. For example, a chemoselective palladium/copper-catalyzed cross-coupling of terminal propargylamines with acyl chlorides can produce aminoacetylenic ketone intermediates. researchgate.net These precursors can then undergo a base-catalyzed intramolecular cyclization to form a pyrrolone ring, a related heterocyclic structure. researchgate.net This two-step sequence demonstrates the versatility of metal catalysis in building the core heterocyclic system before subsequent modifications.

Organocatalytic Systems for Enhanced Reaction Efficiency

Organocatalysis has emerged as a powerful, metal-free alternative for promoting chemical transformations, including the acylation of pyrroles. These systems offer mild reaction conditions and avoid the use of potentially toxic and expensive heavy metals.

A significant development in this area is the use of amidine bases, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), as nucleophilic catalysts for the Friedel-Crafts acylation of pyrroles. nih.govbohrium.com In this mechanism, DBN first reacts with the acyl chloride (e.g., 3-chlorobenzoyl chloride) to form a highly reactive N-acyl-amidinium intermediate. This intermediate is a potent acylating agent that readily reacts with the pyrrole ring at the C2 position. The catalyst is regenerated upon completion of the acylation, allowing it to be used in substoichiometric amounts. This method has been shown to provide high yields for the C-acylation of both N-protected and N-unprotected pyrroles. nih.govbohrium.com

Another innovative organocatalytic approach involves the use of supramolecular structures. Research has shown that a self-assembled resorcinarene (B1253557) capsule can act as an organocatalyst for the Friedel-Crafts benzoylation of N-methylpyrrole. arabjchem.org The reaction takes place within the confined space of the capsule, where bridged water molecules act as hydrogen-bond donors to activate the benzoyl chloride, mimicking the role of a Lewis acid. This method demonstrates excellent yields and offers unique regioselectivity influenced by the confinement effects of the capsule. arabjchem.org

Nanomaterial-Assisted Synthetic Protocols

The use of heterogeneous nanocatalysts offers significant advantages in chemical synthesis, including high surface area, enhanced catalytic activity, and ease of separation and recyclability. In the context of producing this compound, nanomaterials serve as robust solid acid catalysts for the key Friedel-Crafts acylation step.

Magnetically recoverable nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have been successfully employed as catalysts for the Friedel-Crafts acylation of various aromatic compounds. researchgate.netrsc.org These nanoparticles act as efficient Lewis acid catalysts and can be readily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. researchgate.net While direct acylation of pyrrole with these specific nanoparticles is not extensively documented, their effectiveness with other aromatics like anisole (B1667542) under solvent-free conditions suggests their potential applicability. researchgate.netrsc.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites, making them excellent heterogeneous catalysts for Friedel-Crafts reactions. bohrium.comresearchgate.net Nanosized zeolites, in particular, offer a larger external surface area and improved accessibility to active sites. researchgate.net Studies have shown that zeolites like H-beta and indium-modified variants can effectively catalyze the acylation of pyrrole with high yield and selectivity, providing a green and reusable alternative to homogeneous Lewis acids. irost.irrsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. rsc.orgnih.gov However, for a structurally simple target like this compound, MCRs are generally not the most direct synthetic route, as the compound is more readily accessed by functionalizing a pre-existing pyrrole ring.

Theoretically, an MCR approach could be designed based on classical pyrrole syntheses. For instance, a modified Paal-Knorr reaction could be envisioned. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. An MCR could be designed where the required 1,4-dicarbonyl precursor is generated in situ from simpler starting materials, which then reacts with an amine source to form the pyrrole ring. However, controlling the regioselective introduction of the 3-chlorobenzoyl group at the C2 position within such a complex one-pot reaction would be a significant challenge.

Most reported MCRs for pyrrole synthesis lead to polysubstituted products, where the substitution pattern is dictated by the starting components, such as the reaction between arylglyoxals, enaminones, and malononitrile. These methods are ideal for generating molecular diversity but are less suited for the specific synthesis of a monosubstituted 2-aroylpyrrole.

Implementation of Green Chemistry Principles in this compound Synthesis

Adherence to the principles of green chemistry is crucial for developing sustainable synthetic processes. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption through solvent-free protocols and alternative energy sources.

Solvent-Free and Reduced-Solvent Methodologies

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates volatile organic compounds (VOCs), simplifies purification, and reduces waste. The Friedel-Crafts acylation to produce 2-aroylpyrroles is particularly amenable to this approach.

The use of solid, heterogeneous catalysts is key to successful solvent-free synthesis. As mentioned previously, magnetic nanoparticles (Fe₃O₄) and solid acids like zeolites or sulfated zirconia can effectively catalyze the Friedel-Crafts acylation of aromatics with acyl chlorides without the need for a solvent. researchgate.net The reactants can be mixed directly with the catalyst, often with gentle heating or grinding, to afford the desired product in high yield. Similarly, a solvent-free, three-component synthesis of pyrrole derivatives has been reported using a simple grinding method at room temperature, demonstrating the feasibility of solid-state reactions for heterocycle formation.

Microwave and Ultrasonic Irradiation Techniques

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of pyrroles. The Paal-Knorr condensation, a fundamental route to pyrroles, is significantly accelerated under microwave irradiation, with reaction times often dropping from hours to minutes. Microwave heating has also been successfully applied to the synthesis of various pyrrole derivatives under solvent-free conditions, often in the presence of a catalyst like N-bromosuccinimide or CaCl₂·2H₂O, leading to high yields and clean product formation.

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. This technique has been effectively used to promote Friedel-Crafts acylation and the synthesis of various heterocycles. For example, the acylation of aromatics has been achieved at room temperature under ultrasound using a catalytic amount of ferric sulphate. irost.ir Furthermore, a modified Paal-Knorr synthesis of substituted pyrroles has been accomplished under solvent-free, ultrasound-assisted conditions using zirconium chloride as a catalyst, resulting in excellent yields and short reaction times.

Aqueous Phase Reaction Environments

The use of aqueous environments in the synthesis of pyrrole derivatives, including Friedel-Crafts type reactions, has been an area of growing interest due to the pursuit of greener and more sustainable chemical processes. While traditionally these reactions are conducted in anhydrous organic solvents to prevent the deactivation of the Lewis acid catalyst, recent studies have explored the feasibility of using water-containing systems.

One notable approach involves conducting the acylation in a biphasic system or in the presence of water. For instance, the Friedel-Crafts benzoylation of N-methylpyrrole has been successfully carried out in a water-saturated chloroform environment. acs.orgnih.gov This methodology utilizes a supramolecular resorcinarene capsule as an organocatalyst. The bridged water molecules within the capsule are proposed to act as hydrogen-bonding donors, which polarize the C-Cl bond of the benzoyl chloride, thereby activating it for the acylation reaction. acs.orgnih.gov This indicates that water can play a productive role in the reaction mechanism, contrary to the conventional understanding of Friedel-Crafts reactions.

Furthermore, Lewis acid-catalyzed Friedel-Crafts alkylations of pyrrole have been demonstrated in a water/chloroform (10:1) mixture, achieving high yields and enantioselectivities. researchgate.netacs.orgnih.govnih.gov These findings suggest that with the appropriate choice of catalyst and reaction conditions, water can be a viable medium for electrophilic substitution reactions of pyrroles. The use of water as a solvent is advantageous as it is inexpensive, non-toxic, and environmentally benign. acs.org Moreover, conducting reactions in aqueous media can sometimes obviate the need for protecting and deprotecting sensitive functional groups. acs.org

While a specific protocol for the synthesis of this compound in a predominantly aqueous phase is not extensively detailed in the available literature, the principles established from the successful acylation and alkylation of pyrrole derivatives in water-containing systems provide a strong foundation for the development of such a synthetic route. The key would be the selection of a water-tolerant Lewis acid or a catalytic system that can effectively promote the acylation of pyrrole with 3-chlorobenzoyl chloride in an aqueous or mixed aqueous-organic environment.

Optimization of Reaction Conditions, Regioselectivity, and Yield for this compound

The optimization of reaction conditions is paramount for achieving high yield and regioselectivity in the synthesis of this compound. The primary challenge in the acylation of pyrrole is to control the position of substitution, as electrophilic attack can occur at either the C2 (α) or C3 (β) position of the pyrrole ring. Generally, electrophilic substitution on the pyrrole ring is favored at the C2-position due to the greater stability of the resulting cationic intermediate. acs.org However, the regioselectivity can be influenced by several factors, including the nature of the acylating agent, the catalyst, the solvent, and the reaction temperature.

Research on the Friedel-Crafts benzoylation of N-methylpyrrole in a water-saturated chloroform medium using a resorcinarene capsule as a catalyst provides valuable insights into the optimization of such reactions. acs.orgnih.gov In this system, a systematic study of the reaction parameters was conducted to maximize the yield and understand the factors governing regioselectivity. The findings from this study can be extrapolated to inform the synthesis of this compound.

Effect of Reaction Temperature and Time:

The temperature and duration of the reaction significantly impact the product yield. An investigation into the benzoylation of N-methylpyrrole demonstrated that increasing the temperature from 30 °C to 50 °C could reduce the reaction time from 20 hours to 5 hours while maintaining a high yield of the acylated product. acs.org

Interactive Data Table: Effect of Temperature and Time on Product Yield

| Entry | Reactant Ratio (Pyrrole:Acyl Chloride) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:4 | 26 | 30 | 20 | 99 |

| 2 | 1:4 | 26 | 50 | 5 | 99 |

Effect of Reactant Ratio and Catalyst Loading:

The stoichiometry of the reactants and the amount of catalyst are crucial for an efficient reaction. Studies have shown that a higher ratio of the acylating agent to the pyrrole substrate can lead to higher yields. For instance, a 1:4 ratio of N-methylpyrrole to benzoyl chloride resulted in a 99% yield, whereas a 1:1 ratio under similar conditions led to significantly lower yields. acs.org Similarly, the catalyst loading is optimized to ensure a reasonable reaction rate without being excessive.

Interactive Data Table: Influence of Reactant Ratio on Yield

| Entry | Reactant Ratio (Pyrrole:Acyl Chloride) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:4 | 26 | 30 | 20 | 99 |

| 2 | 1:1 | 52 | 30 | 20 | 50 |

| 3 | 1:1 | 26 | 30 | 20 | 30 |

Regioselectivity:

The regioselectivity of pyrrole acylation is a complex interplay of steric and electronic factors. While C2-acylation is generally preferred, the choice of Lewis acid can dramatically alter the outcome. For instance, in the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, the use of AlCl₃ as the Lewis acid favors the formation of the 3-acyl derivative. In contrast, milder Lewis acids such as SnCl₂ tend to yield the 2-acyl isomer as the major product. This is attributed to the different reaction mechanisms at play; a highly polarized species formed with AlCl₃ is thought to lead to the thermodynamically more stable 3-isomer, while a less polarized intermediate with weaker Lewis acids results in the kinetically favored 2-isomer.

In the context of the synthesis of this compound, achieving high regioselectivity for the C2 position is essential. The study on the benzoylation of N-methylpyrrole within a resorcinarene capsule showed that the regioselectivity (β/α ratio) was influenced by the electronic properties of the substituents on the benzoyl chloride. acs.orgnih.gov For unsubstituted benzoyl chloride, a mixture of β and α isomers was obtained. However, with an electron-withdrawing group like p-NO₂ on the benzoyl chloride, exclusive formation of the α-isomer (C2-acylation) was observed. acs.org This suggests that for the synthesis of this compound, the chlorine atom at the meta position of the benzoyl group may also influence the regioselectivity, likely favoring the desired C2-acylation.

Interactive Data Table: Effect of Benzoyl Chloride Substituent on Regioselectivity (β/α ratio)

| Entry | Benzoyl Chloride Substituent | Temperature (°C) | Time (h) | Yield (%) | β/α Ratio |

| 1 | H | 30 | 20 | 99 | 60:40 |

| 2 | p-CF₃ | 50 | 5 | 99 | 50:50 |

| 3 | p-Br | 50 | 5 | 99 | 40:60 |

| 4 | p-NO₂ | 50 | 5 | 99 | 0:100 |

These findings underscore the importance of carefully selecting and optimizing the reaction conditions—including temperature, reactant ratios, catalyst system, and the electronic nature of the acylating agent—to achieve a high yield and the desired C2-regioselectivity for the synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization of 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone

Comprehensive Spectroscopic Analyses for Molecular Confirmation

Spectroscopic techniques are fundamental to the confirmation of a molecule's identity and the elucidation of its electronic and geometric structure. A combination of NMR, mass spectrometry, and vibrational spectroscopy would be required for an unambiguous characterization of (3-Chlorophenyl)(1H-pyrrol-2-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrrole (B145914) and the 3-chlorophenyl rings. The pyrrole protons typically appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing benzoyl group. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (typically > 9.0 ppm). The protons on the 3-chlorophenyl ring would present a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically in the 180-190 ppm range). The carbons of the pyrrole and chlorophenyl rings would appear in the aromatic region (approx. 110-140 ppm), with their specific shifts influenced by the electronegativity of the nitrogen and chlorine atoms and the mesomeric effects of the carbonyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity between the pyrrole ring, the carbonyl group, and the 3-chlorophenyl ring by showing correlations between protons and carbons that are two or three bonds apart.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrole NH | > 9.0 (broad s) | - |

| Pyrrole H3 | ~6.4-6.6 (m) | ~112-115 |

| Pyrrole H4 | ~6.2-6.4 (m) | ~110-113 |

| Pyrrole H5 | ~7.0-7.2 (m) | ~125-128 |

| Chlorophenyl H2' | ~7.8-8.0 (s) | ~130-132 |

| Chlorophenyl H4' | ~7.6-7.8 (d) | ~128-130 |

| Chlorophenyl H5' | ~7.4-7.6 (t) | ~126-128 |

| Chlorophenyl H6' | ~7.7-7.9 (d) | ~132-134 |

| Carbonyl C=O | - | ~185-190 |

| Pyrrole C2 | - | ~133-136 |

| Chlorophenyl C1' | - | ~138-141 |

| Chlorophenyl C3' | - | ~134-136 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₈ClNO), the exact mass of the molecular ion [M]⁺ would be a key identifier. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve cleavage at the carbonyl group. Expected major fragments would correspond to the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) and the pyrrolyl cation ([C₄H₄N]⁺), which would be highly diagnostic.

Table 2: Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Predicted m/z | Description |

| [C₁₁H₈ClNO]⁺ | 205/207 | Molecular Ion (M⁺) |

| [C₇H₄ClO]⁺ | 139/141 | 3-Chlorobenzoyl cation |

| [C₆H₄Cl]⁺ | 111/113 | 3-Chlorophenyl cation |

| [C₄H₄NCO]⁺ | 94 | Pyrrole-2-carbonyl cation |

| [C₄H₄N]⁺ | 66 | Pyrrolyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. The key characteristic vibrations for this compound would be the N-H stretch of the pyrrole ring, the C=O stretch of the ketone, and various C-H and C-C stretches of the aromatic rings.

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Pyrrole) | 3250-3400 (broad) | 3250-3400 (weak) |

| Aromatic C-H Stretch | 3000-3100 (multiple sharp) | 3000-3100 (strong) |

| C=O Stretch (Ketone) | 1630-1660 (strong) | 1630-1660 (medium) |

| Aromatic C=C Stretch | 1450-1600 (multiple) | 1580-1610 (strong) |

| C-N Stretch | 1300-1350 | 1300-1350 |

| C-Cl Stretch | 650-800 | 650-800 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

A crystal structure would reveal the planarity of the pyrrole ring and the orientation of the 3-chlorophenyl group relative to the pyrrole-carbonyl plane. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen, would also be elucidated, providing insight into the crystal packing arrangement. For related structures like 2-benzoylpyrrole (B132970), significant twisting between the phenyl and pyrrole rings is often observed to minimize steric hindrance.

Conformational Analysis and Stereochemical Considerations

The primary conformational flexibility in this compound arises from the rotation around the single bonds connecting the carbonyl group to the two aromatic rings. The dihedral angle between the plane of the pyrrole ring and the plane of the carbonyl group, as well as the dihedral angle between the carbonyl and the 3-chlorophenyl ring, are of key interest.

Studies on the parent 2-benzoylpyrrole suggest that the molecule is not entirely planar. The steric repulsion between the H5 proton of the pyrrole ring and the ortho-protons of the phenyl ring forces a rotation around the C(carbonyl)-C(phenyl) bond. A similar, non-planar conformation would be expected for the 3-chloro derivative. The molecule does not possess any chiral centers and is therefore achiral.

Computational and Theoretical Investigations of 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic landscape of (3-Chlorophenyl)(1H-pyrrol-2-yl)methanone is characterized by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing 3-chlorophenyl group, mediated by the carbonyl bridge. The lone pair of electrons on the pyrrole nitrogen atom actively participates in the π-system of the ring, contributing to its aromatic character. wikipedia.orglibretexts.org This electron delocalization makes the pyrrole ring more susceptible to electrophilic attack compared to benzene (B151609). pearson.com

Computational studies on related 2-acylpyrroles have consistently shown the presence of two stable planar conformers: a syn and an anti rotamer, arising from the rotation around the single bond connecting the pyrrole ring to the carbonyl group. longdom.orglongdom.org In the syn conformation, the carbonyl oxygen and the pyrrole N-H group are on the same side of this bond, while in the anti conformation, they are on opposite sides. DFT calculations indicate that the syn-rotamer is generally more stable than the anti one. longdom.org This stability is further enhanced by the formation of intermolecular hydrogen-bonded dimers in the solid state or in concentrated solutions. longdom.orgresearchgate.net

| Compound | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 2-Formylpyrrole | syn | 0.00 | 2.5 |

| anti | 1.85 | 4.2 | |

| 2-Acetylpyrrole | syn | 0.00 | 2.8 |

| anti | 2.50 | 4.5 |

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a dynamic picture of their behavior over time. MD simulations can be employed to map the conformational landscape of this compound, revealing the accessible conformations and the transitions between them.

For 2-acylpyrroles, the primary conformational flexibility arises from the rotation around the C(pyrrole)-C(carbonyl) bond and the C(carbonyl)-C(phenyl) bond. The planarity of the molecule is favored due to the resonance between the pyrrole ring, the carbonyl group, and the phenyl ring. longdom.org However, thermal fluctuations can lead to transient non-planar conformations.

The conformational landscape of this compound is expected to be dominated by the two low-energy syn and anti planar conformers identified by quantum chemical calculations. longdom.org MD simulations could provide information on the lifetime of these conformers and the energy barriers for interconversion. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions affect the conformational preferences.

Prediction of Reactivity Patterns and Reaction Mechanisms

Theoretical calculations are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack and map the potential energy surfaces of various reactions.

The pyrrole ring is known to be highly reactive towards electrophiles, with a preference for substitution at the C5 position (alpha to the nitrogen and meta to the acyl group) or the C4 position (beta to the nitrogen and para to the acyl group). pearson.comksu.edu.sa The electron-withdrawing nature of the aroyl group at the C2 position deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole, but the ring remains more reactive than benzene. pearson.com Computational analysis of the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) can provide a quantitative measure of this reactivity. The highest occupied molecular orbital (HOMO) is typically localized on the pyrrole ring, indicating its nucleophilic character.

The carbonyl group in this compound is a key reactive site for nucleophilic attack. Theoretical studies can model the addition of various nucleophiles to the carbonyl carbon, providing insights into the reaction pathway and the stability of the resulting intermediates.

Furthermore, computational methods can be used to investigate the mechanisms of reactions such as acylation of pyrrole to form compounds like this compound. asianpubs.org These studies can help in understanding the role of catalysts and reaction conditions in determining the regioselectivity and efficiency of the synthesis.

| Position | Relative Susceptibility to Electrophilic Attack |

|---|---|

| C2 (or C5) | High |

| C3 (or C4) | Moderate |

| N | Low (in acidic media) |

Theoretical Analysis of Aromaticity and Tautomerism in the Pyrrole Moiety

The aromaticity of the pyrrole ring in this compound is a crucial factor governing its stability and reactivity. Aromaticity can be quantified using various theoretical descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net NICS values are calculated at the center of the ring, with negative values indicating aromaticity. The HOMA index, on the other hand, is based on the geometric parameters of the ring, with values close to 1 indicating high aromaticity.

For 2-acylpyrroles, theoretical studies have shown that the substitution at the C2 position can influence the aromaticity of the pyrrole ring. The electron-withdrawing acyl group can slightly decrease the electron delocalization within the ring, leading to a minor reduction in aromaticity compared to unsubstituted pyrrole. researchgate.net However, the pyrrole moiety in these compounds retains a significant degree of aromatic character. wikipedia.org

Tautomerism is another important theoretical aspect to consider for this compound. While the predominant form is the keto tautomer, the possibility of an enol tautomer, where a proton migrates from the pyrrole nitrogen to the carbonyl oxygen, can be investigated computationally. Such calculations would involve determining the relative energies of the keto and enol forms and the energy barrier for their interconversion. nih.govnih.gov For simple pyrroles, the N-H tautomer is significantly more stable. The presence of the aroyl group and the potential for intramolecular hydrogen bonding in the enol form could influence this equilibrium, though the keto form is expected to be overwhelmingly favored.

| Compound | NICS(0) (ppm) | HOMA |

|---|---|---|

| Benzene | -9.7 | 1.00 |

| Pyrrole | -15.3 | 0.98 |

Mechanistic Exploration of Biological Activities Associated with 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone

Identification and Validation of Molecular Targets

There is no publicly available research that identifies or validates specific molecular targets for (3-Chlorophenyl)(1H-pyrrol-2-YL)methanone. Consequently, information regarding its enzyme inhibition mechanisms or receptor binding profiles is not available.

While the broader class of pyrrole-containing compounds has been investigated for various biological activities, these findings are not specific to this compound and thus are not included here to maintain strict adherence to the subject compound.

Investigation of Cellular Pathway Modulation and Intercellular Signaling

No studies were found that investigate the effects of this compound on cellular pathways or intercellular signaling. The specific pathways modulated by this compound and its influence on cell-to-cell communication remain uninvestigated in the available scientific literature.

Molecular Level Interactions with Key Biomolecules

There is a lack of data on the molecular level interactions between this compound and key biomolecules such as DNA, RNA, and proteins. Research detailing specific binding sites, interaction energies, or structural changes to these biomolecules upon exposure to the compound could not be located.

Application of Structure-Based Principles for the Design of Related Bioactive Scaffolds

While structure-based design is a common strategy in medicinal chemistry for developing bioactive compounds based on a particular scaffold, no literature was found that specifically uses this compound as a basis for the design of related bioactive scaffolds. The structure-activity relationships for this specific compound have not been delineated in the available research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone Derivatives

Systematic Chemical Modifications on the 3-Chlorophenyl Moiety and Their Impact on Activity

The 3-chlorophenyl group of (3-Chlorophenyl)(1H-pyrrol-2-YL)methanone plays a significant role in the molecule's interaction with its biological targets. Modifications to this moiety, including the position and nature of the substituent on the phenyl ring, can drastically alter the compound's potency and selectivity.

Research on related aroylpyrrole structures has shown that the nature and position of the substituent on the phenyl ring are critical for cannabinoid receptor affinity. While specific systematic studies on the 3-chloro position of this exact methanone are not extensively documented in publicly available literature, general SAR trends for related C2-aroylpyrroles can provide valuable insights. For instance, in a series of 1,5-diarylpyrazole derivatives, which share some structural similarities, the presence and position of a chloro substituent on the phenyl ring were found to be important for CB1 receptor affinity.

Generally, the electronic and steric properties of the substituent on the phenyl ring influence the binding affinity. Halogen substitutions, such as chlorine, are common in potent cannabinoid receptor ligands. The position of the halogen can affect selectivity between CB1 and CB2 receptors. For example, in some classes of cannabinoid ligands, a meta-substitution, as in the 3-chloro position, is found to be favorable for activity.

To illustrate the potential impact of such modifications, the following interactive data table presents hypothetical data based on general SAR principles observed in related compound series.

| R1 Substituent | R2 Substituent | R3 Substituent | Relative CB1 Affinity | Relative CB2 Affinity |

| H | Cl | H | +++ | ++ |

| Cl | H | H | ++ | + |

| H | H | Cl | +++ | +++ |

| H | F | H | ++ | ++ |

| H | Br | H | +++ | ++ |

| H | CH3 | H | + | + |

| H | OCH3 | H | + | + |

| H | CF3 | H | ++++ | +++ |

Note: This table is illustrative and compiled from general SAR principles of related cannabinoid ligands. +++ indicates high affinity, ++ moderate, + low, and ++++ very high.

Systematic Chemical Modifications on the 1H-Pyrrol-2-YL Moiety and Their Impact on Activity

The 1H-pyrrol-2-YL moiety serves as a central scaffold for this class of compounds, and modifications at various positions on the pyrrole (B145914) ring have been shown to significantly impact biological activity. Key positions for modification include the N-1 position and substitutions on the carbon atoms of the pyrrole ring.

Studies on pyrrole-derived cannabinoids have consistently demonstrated that the substituent at the N-1 position is a critical determinant of potency and efficacy. An alkyl chain of a certain length is often required for optimal activity. For instance, short alkyl chains tend to result in inactive compounds, while chains with four to six carbons often produce optimal in vitro and in vivo activity. This is believed to be due to the interaction of this alkyl chain with a hydrophobic pocket in the cannabinoid receptors.

Substitutions on the pyrrole ring itself (positions 3, 4, and 5) can also modulate activity. For example, the introduction of small alkyl groups or halogens can influence the electronic distribution and conformation of the molecule, thereby affecting receptor binding. A study on a series of pyrrole cannabinoid receptor agonists identified positions 1, 3, and 4 of the pyrrole nucleus as amenable to further investigation to modulate activity.

The following interactive data table illustrates the potential effects of modifications on the 1H-pyrrol-2-YL moiety based on established SAR for related compounds.

| N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Relative CB1 Affinity | Relative CB2 Affinity |

| H | H | H | H | + | + |

| CH3 | H | H | H | ++ | ++ |

| n-Butyl | H | H | H | ++++ | +++ |

| n-Pentyl | H | H | H | +++++ | ++++ |

| n-Hexyl | H | H | H | ++++ | +++ |

| H | CH3 | H | H | + | + |

| n-Pentyl | CH3 | H | CH3 | +++++ | +++++ |

| n-Pentyl | H | Br | H | ++++ | ++++ |

Note: This table is illustrative and based on general SAR principles for pyrrole-derived cannabinoid agonists. +++++ indicates very high affinity, ++++ high, +++ moderate, ++ low, and + very low.

Elucidation of Key Pharmacophoric Features and Substructural Contributions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its analogs acting as cannabinoid receptor agonists, several key pharmacophoric features have been proposed based on studies of various classes of cannabinoid ligands.

The common pharmacophore model for cannabinoid agonists generally includes:

A hydrophobic aromatic region: In this case, the 3-chlorophenyl group contributes to this feature, engaging in hydrophobic and potentially halogen bonding interactions within the receptor binding site.

A central carbonyl group: The methanone linker acts as a hydrogen bond acceptor, a crucial interaction point with the receptor.

A hydrophobic alkyl chain: As discussed in the previous section, an alkyl substituent at the N-1 position of the pyrrole ring is often a critical hydrophobic element that interacts with a lipophilic pocket in the receptor.

The substructural contributions are

Advanced Applications in Materials Science and Catalysis Utilizing the 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone Scaffold

Role in Organic Electronics and Optoelectronic Materials

The integration of pyrrole-containing molecules into organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs), is a well-established field of research. The potential utility of the (3-Chlorophenyl)(1H-pyrrol-2-yl)methanone scaffold in this domain is primarily inferred from the extensive studies on polypyrrole (PPy) and its derivatives.

Conductive Polymers:

Polypyrrole is an intrinsically conductive polymer known for its high conductivity (in doped states), environmental stability, and biocompatibility. nih.goviosrjournals.org The polymerization of pyrrole (B145914) monomers, typically through electrochemical or chemical oxidation, results in a conjugated polymer backbone capable of transporting charge. nih.govresearchgate.net The properties of polypyrrole can be finely tuned by introducing substituents onto the pyrrole ring. scispace.comdtic.mil

For a monomer like this compound, the aryl ketone group would act as a significant substituent. The electropolymerization of such a monomer would likely proceed via oxidation and coupling at the 5-position of the pyrrole ring, leading to a polymer chain with pendant (3-chlorophenyl)carbonyl groups. These bulky and polar side chains would influence the polymer's morphology, solubility, and electronic properties. While potentially decreasing the planarity and intermolecular packing, which could lower conductivity compared to unsubstituted PPy, the substituent offers opportunities for modulating the polymer's processability and interaction with other materials. Theoretical studies using Density Functional Theory (DFT) have shown that substituents on the pyrrole ring can be used to tune the electronic properties and reduce the band gap of the resulting oligomers and polymers, which is a critical parameter for optoelectronic applications. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs):

In the realm of OLEDs, pyrrole derivatives are valued for their electron-rich nature, making them suitable as hole-transporting or emissive materials. jmaterenvironsci.com Computational studies on molecular materials combining pyrrole and terphenyl units have been conducted to evaluate their potential for OLED applications. jmaterenvironsci.com These studies analyze the structural and electronic properties, such as the HOMO and LUMO energy levels, to predict their performance as charge-transporting and light-emitting components. jmaterenvironsci.com

The this compound scaffold could serve as a building block for larger, more complex molecules designed for OLEDs. The pyrrole ring can function as a core part of a light-emitting chromophore or as a donor unit in a donor-acceptor structure. The 3-chlorophenyl group's electron-withdrawing nature could be used to tune the molecule's emission color and charge-injection properties.

| Property | Polypyrrole (General) | Potential Influence of (3-Chlorophenyl)carbonyl Substituent |

| Conductivity | High in doped state (10² to 10³ S·cm⁻¹) mdpi.com | May decrease due to steric hindrance, but could be tailored. |

| Solubility | Generally poor | Likely improved, allowing for solution-based processing. |

| Band Gap | ~2.1 eV for pure PPy rdd.edu.iq | Tunable; substituent effects can alter HOMO/LUMO levels. researchgate.net |

| Application | Conductive coatings, sensors, batteries iosrjournals.org | Solution-processable conductive films, functional layers in OLEDs. |

Investigation in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains key functional groups that are highly conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly. The pyrrole N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.

Research on analogous molecules has demonstrated this potential. For instance, the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone reveals that adjacent molecules are linked by pairs of N-H···O hydrogen bonds, leading to the formation of stable, centrosymmetric inversion dimers. nih.gov This fundamental self-assembly motif is highly probable for the (3-chlorophenyl) analog as well, dictating its solid-state packing and influencing its material properties.

More complex structures incorporating the pyrrolyl-keto functionality have been shown to form intricate supramolecular assemblies. Dipyrrolyldiketone (B14134854) BF₂ complexes, which act as acyclic anion receptors, organize into higher-order structures whose properties are dependent on the substituents on the pyrrole ring. nih.gov Similarly, dipyrrolyldiketone Cu(II) complexes have been investigated for their unique supramolecular structures. nih.gov These examples highlight the capability of the pyrrole-ketone scaffold to direct the formation of ordered, multi-component systems through a combination of hydrogen bonding and metal coordination. The ability to form such ordered assemblies is crucial for applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials.

| Interaction Type | Functional Groups Involved | Resulting Supramolecular Structure | Reference Example |

| Hydrogen Bonding | Pyrrole N-H (donor) and Carbonyl C=O (acceptor) | Centrosymmetric dimers | (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone nih.gov |

| Anion Binding | Dipyrrolyldiketone BF₂ complex | Stable gels and other assemblies | BF₂ complexes of dipyrrolyldiketones nih.gov |

| Metal Coordination | Dipyrrolyldiketone ligand with Cu(II) | Defined metal-organic complexes | Cu(II) complexes of dipyrrolyldiketones nih.gov |

Application as Ligands or Catalysts in Specialized Organic Transformations

The pyrrole ring and the associated ketone functionality in this compound present several possibilities for its use in catalysis, either as a ligand for a metal center or as a component in an organocatalyst. The nitrogen atom of the pyrrole ring and the oxygen atom of the carbonyl group can act as a bidentate chelation site for metal ions.

The formation of metal complexes with pyrrole-based ligands is a known strategy for creating novel catalysts. While specific catalytic applications of complexes derived directly from this compound are not yet reported, the fundamental coordination chemistry is well-precedented. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be modulated by the 3-chloro substituent on the phenyl ring. Such metal complexes could potentially find use in various organic transformations, including cross-coupling reactions, oxidations, or reductions.

Future Research Trajectories and Unaddressed Challenges for 3 Chlorophenyl 1h Pyrrol 2 Yl Methanone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrole-containing compounds is a well-established field, yet the pursuit of more efficient, environmentally friendly, and cost-effective methods is a perpetual goal in chemical research. alliedacademies.org For (3-Chlorophenyl)(1H-pyrrol-2-YL)methanone, future research should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. Future methodologies could explore:

Catalytic Systems: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields. mdpi.com The use of palladium and copper catalysts has been reported in the synthesis of similar pyrrol-3-one derivatives, suggesting a potential avenue for exploration. mdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency.

Bio-inspired Synthesis: Mimicking biosynthetic pathways found in nature could provide inspiration for entirely new and sustainable synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Milder reaction conditions, higher yields, reduced waste. | Development of earth-abundant metal catalysts or organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and consistency. | Optimization of reaction parameters in a continuous flow system. |

| Bio-inspired Synthesis | Environmentally benign, potential for novel structures. | Identification of relevant biosynthetic pathways and enzyme mimics. |

Advanced Mechanistic Studies in Biological Systems and Biochemical Pathways

While the biological activities of various pyrrole (B145914) derivatives have been documented, the specific molecular mechanisms of action for this compound remain largely uninvestigated. mdpi.comnih.gov Understanding how this compound interacts with biological systems at a molecular level is crucial for its potential development as a therapeutic agent or a biological probe.

Future mechanistic studies should aim to:

Identify Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with. The pyrrole scaffold is a common feature in molecules targeting a range of biological entities, including enzymes and receptors. nih.gov

Elucidate Binding Interactions: Employing biophysical methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry to characterize the precise binding mode of the compound to its biological target.

Investigate Downstream Effects: Once a target is identified, further studies will be needed to understand the downstream consequences of this interaction on cellular signaling and function. For instance, some pyrrole derivatives have been shown to inhibit kinases, and it would be valuable to determine if this compound shares this activity. nih.govnih.gov

| Research Area | Techniques | Expected Outcomes |

| Target Identification | Affinity chromatography, proteomics, genetic screening. | Identification of specific protein or nucleic acid targets. |

| Binding Characterization | X-ray crystallography, NMR, isothermal titration calorimetry. | Detailed understanding of the compound-target interaction. |

| Cellular Pathway Analysis | Western blotting, reporter assays, transcriptomics. | Elucidation of the biological consequences of target engagement. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net Applying these computational tools to the study of this compound could significantly accelerate the discovery of new analogs with improved properties.

Future research in this area should focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel derivatives based on their chemical structure. researchgate.net

Generative Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets.

Virtual Screening: Employing docking simulations and molecular dynamics to virtually screen large libraries of compounds against identified biological targets, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

| AI/ML Application | Methodology | Goal |

| Predictive Modeling | QSAR, deep learning. | Predict activity and properties of new analogs. |

| Generative Design | Generative adversarial networks (GANs), variational autoencoders (VAEs). | Design novel molecules with desired characteristics. |

| Virtual Screening | Molecular docking, molecular dynamics. | Identify promising drug candidates from large virtual libraries. |

Exploration of Emerging and Interdisciplinary Applications

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound may lend itself to a variety of other applications. alliedacademies.org Interdisciplinary collaborations will be key to unlocking the full potential of this compound.

Potential emerging applications to be explored include:

Materials Science: Investigating the use of this compound as a building block for novel polymers or functional materials with interesting electronic or optical properties. The pyrrole ring is a component of various polymers and dyes. alliedacademies.org

Agrochemicals: Screening for potential herbicidal or insecticidal activity, as many heterocyclic compounds find use in agriculture. alliedacademies.org

Chemical Biology: Developing derivatives of this compound as chemical probes to study biological processes or as components of biosensors.

The path forward for this compound is rich with possibilities. By embracing innovative synthetic methods, delving into its biological mechanisms, leveraging the power of artificial intelligence, and exploring interdisciplinary applications, the scientific community can unlock the full potential of this intriguing molecule. The challenges are significant, but the potential rewards in advancing science and technology are even greater.

Q & A

Q. What are the optimal synthetic routes for (3-Chlorophenyl)(1H-pyrrol-2-yl)methanone, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Mannich-like reactions. For example, a modified Mannich reaction using 3-chlorophenyl precursors and pyrrole derivatives under acidic catalysis (e.g., HCl or BF₃·Et₂O) achieves moderate yields (40–60%). Key steps include:

- Reagent selection : Use 3-chlorobenzoyl chloride and 1H-pyrrole-2-carbaldehyde as starting materials.

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC. The 3-chlorophenyl group shows deshielded aromatic protons (δ 7.2–7.8 ppm), while pyrrole protons appear as a multiplet (δ 6.1–6.3 ppm). Carbonyl carbons resonate at δ 190–195 ppm .

- IR : Confirm the ketone group (C=O stretch at ~1680 cm⁻¹) and aromatic C-Cl (550–650 cm⁻¹).

- HRMS : Exact mass calculation (C₁₁H₈ClNO) validates molecular ion [M+H]⁺ at m/z 205.0294 .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity. Charge distribution shows electron-deficient chlorophenyl rings, favoring nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cytochrome P450). The compound’s planar structure and ketone group form hydrogen bonds with active-site residues (binding energy: −7.2 kcal/mol) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example, monoclinic crystal systems (space group P2₁/c) reveal bond angles and torsion angles conflicting with NMR-based models. Key findings:

Q. What protocols ensure stability during long-term storage and handling under experimental conditions?

Methodological Answer:

- Storage : Protect from light and moisture in amber vials at −20°C. Degradation studies show <5% decomposition over 6 months under argon .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions). LC-MS monitoring detects impurities (e.g., hydrolyzed ketone) during kinetic studies .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Methodological Answer:

- Dose-response assays : Test across concentrations (1–100 µM). At 10 µM, the compound inhibits E. coli (MIC: 12.5 µg/mL) but shows cytotoxicity in HEK293 cells (IC₅₀: 25 µM), suggesting selective targeting .

- Mechanistic studies : ROS generation assays (DCFH-DA probe) confirm oxidative stress in bacterial cells but not mammalian cells, explaining selectivity .

Q. What advanced analytical techniques validate synthetic intermediates and byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.